2-(2-Nitrophenyl)benzene-1,4-diol
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Overview
Description
2-(2-Nitrophenyl)benzene-1,4-diol is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) at the second position and two hydroxyl groups (-OH) at the first and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrophenyl)benzene-1,4-diol typically involves the nitration of benzene-1,4-diol followed by the introduction of the nitro group. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful control of temperature to avoid over-nitration.
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow process involving the nitration of benzene-1,4-diol. This method ensures consistent quality and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitrophenyl)benzene-1,4-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Reactions with halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Biology: It serves as a probe in biological studies to understand oxidative stress and its effects on cellular components. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Nitrophenyl)benzene-1,4-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
2-(3-Nitrophenyl)benzene-1,4-diol
2-(4-Nitrophenyl)benzene-1,4-diol
2-(2-Nitrophenyl)benzene-1,3-diol
Uniqueness: 2-(2-Nitrophenyl)benzene-1,4-diol is unique due to the specific positioning of the nitro and hydroxyl groups, which influences its reactivity and biological activity compared to its isomers and similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H9NO4 |
---|---|
Molecular Weight |
231.20 g/mol |
IUPAC Name |
2-(2-nitrophenyl)benzene-1,4-diol |
InChI |
InChI=1S/C12H9NO4/c14-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)13(16)17/h1-7,14-15H |
InChI Key |
YSZSHXGFBNWUGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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